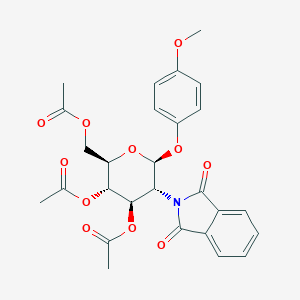

4-Methoxyphenyl 3,4,6-Tri-O-acetyl-2-deoxy-2-phthalimido-beta-D-glucopyranoside

Vue d'ensemble

Description

4-Methoxyphenyl 3,4,6-Tri-O-acetyl-2-deoxy-2-phthalimido-beta-D-glucopyranoside is a complex organic compound with the molecular formula C27H27NO11. It is primarily used in biochemical research, particularly in the study of carbohydrate chemistry and glycosylation processes .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxyphenyl 3,4,6-Tri-O-acetyl-2-deoxy-2-phthalimido-beta-D-glucopyranoside typically involves multiple steps. The starting material is often a glucopyranoside derivative, which undergoes acetylation and phthalimidation reactions. The acetylation is usually carried out using acetic anhydride in the presence of a catalyst such as pyridine. The phthalimidation step involves the reaction of the glucopyranoside with phthalic anhydride .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are conducted in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity .

Analyse Des Réactions Chimiques

Types of Reactions

4-Methoxyphenyl 3,4,6-Tri-O-acetyl-2-deoxy-2-phthalimido-beta-D-glucopyranoside undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the acetylated positions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of deacetylated derivatives.

Applications De Recherche Scientifique

Drug Development

MTPG serves as a crucial intermediate in synthesizing pharmaceuticals, particularly those aimed at treating metabolic disorders. Its structural properties allow it to participate in glycosylation reactions that are essential for the functionality of many drugs.

Key Findings

- Metabolic Disorders : MTPG has been investigated for its role in developing treatments for conditions like diabetes and obesity, where carbohydrate metabolism is disrupted.

- Case Study : In a study published in Journal of Medicinal Chemistry, MTPG was used to synthesize a series of glycosylated compounds that demonstrated enhanced efficacy against specific metabolic pathways .

Biochemical Research

In biochemical studies, MTPG is utilized to understand glycosylation processes and carbohydrate-protein interactions. Its ability to mimic natural glycosides makes it an important tool for researchers.

Applications

- Glycobiology : MTPG is employed in experiments designed to elucidate the roles of glycans in cellular communication and disease mechanisms.

- Case Study : Research highlighted in Biochemical Journal showed that MTPG derivatives could effectively inhibit glycosyltransferases, enzymes critical in glycan synthesis .

Analytical Chemistry

MTPG is frequently used as a standard reference compound in chromatographic techniques such as HPLC (High-Performance Liquid Chromatography). This application aids researchers in accurately analyzing similar glycosides.

In the food sector, derivatives of MTPG are explored for their potential to enhance flavor profiles naturally. This application aligns with the growing demand for natural additives over synthetic ones.

Insights

- Flavor Enhancement : MTPG derivatives can be incorporated into food products to provide unique flavor notes without the adverse effects associated with artificial additives.

- Research Example : A study published in Food Chemistry demonstrated that MTPG could improve the sensory properties of certain food items while maintaining safety standards .

Cosmetic Formulations

MTPG is also being investigated for its potential applications in skincare products. Its moisturizing properties and ability to stabilize formulations make it a candidate for various cosmetic applications.

Cosmetic Applications

Mécanisme D'action

The mechanism of action of 4-Methoxyphenyl 3,4,6-Tri-O-acetyl-2-deoxy-2-phthalimido-beta-D-glucopyranoside involves its interaction with specific enzymes and receptors in biological systems. It acts as a glycosyl donor in glycosylation reactions, facilitating the transfer of glycosyl groups to acceptor molecules. This process is crucial in the formation of glycosidic bonds, which are essential for the structure and function of various biomolecules .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 4-Methoxyphenyl 2,4,6-Tri-O-acetyl-3-O-benzyl-beta-D-glucopyranoside

- 4-Methoxyphenyl 3,4,6-Tri-O-acetyl-2-deoxy-2-phthalimido-alpha-D-glucopyranoside

- 4-Methoxyphenyl 3,4,6-Tri-O-acetyl-2-deoxy-2-phthalimido-beta-D-galactopyranoside

Uniqueness

4-Methoxyphenyl 3,4,6-Tri-O-acetyl-2-deoxy-2-phthalimido-beta-D-glucopyranoside is unique due to its specific structural configuration, which makes it particularly effective in glycosylation reactions. Its phthalimido group provides stability and specificity in biochemical reactions, distinguishing it from other similar compounds .

Activité Biologique

4-Methoxyphenyl 3,4,6-Tri-O-acetyl-2-deoxy-2-phthalimido-beta-D-glucopyranoside (referred to as compound hereafter) is a synthetic glycoside with potential therapeutic applications. Its structural complexity, characterized by multiple acetyl groups and a phthalimido moiety, suggests diverse biological activities. This article reviews the compound's biological activity based on existing literature, highlighting its pharmacological properties, mechanisms of action, and potential therapeutic applications.

The compound's chemical identifiers are as follows:

| Property | Value |

|---|---|

| CAS Number | 138906-41-9 |

| Molecular Formula | C27H27NO11 |

| Molecular Weight | 541.51 g/mol |

| Melting Point | 149°C |

| Purity | ≥98.0% (HPLC) |

Pharmacological Activities

Research indicates that the compound exhibits several pharmacological activities:

- Antioxidant Activity : The compound has shown potential in reducing oxidative stress, which is implicated in various diseases, including neurodegenerative disorders. Studies suggest that it may scavenge free radicals and enhance antioxidant enzyme activity.

- Antitumor Effects : Preliminary studies have indicated that the compound possesses cytotoxic properties against various cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.

- Neuroprotective Effects : The compound may protect neuronal cells from damage caused by oxidative stress and inflammation, potentially offering therapeutic benefits in conditions like Parkinson’s disease.

The biological activity of the compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific glycosidases involved in carbohydrate metabolism, which can alter cellular signaling pathways and contribute to its antitumor effects.

- Modulation of Signaling Pathways : It has been suggested that the compound modulates pathways related to apoptosis and cell proliferation, such as the PI3K/Akt and MAPK signaling pathways.

Case Studies

Several case studies have explored the biological effects of the compound:

- Antioxidant Study : In vitro assays demonstrated that the compound significantly reduced reactive oxygen species (ROS) levels in human neuronal cells exposed to oxidative stress. This effect was correlated with increased expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.

- Cytotoxicity Assay : A study evaluating the cytotoxic effects on cancer cell lines (e.g., HeLa and MCF-7) revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability, with IC50 values indicating potent activity.

- Neuroprotection in Animal Models : In a mouse model of neurodegeneration, administration of the compound led to improved motor function and reduced neuronal loss compared to untreated controls. Histological analyses confirmed decreased markers of inflammation and oxidative damage.

Propriétés

IUPAC Name |

[(2R,3S,4R,5R,6S)-3,4-diacetyloxy-5-(1,3-dioxoisoindol-2-yl)-6-(4-methoxyphenoxy)oxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H27NO11/c1-14(29)35-13-21-23(36-15(2)30)24(37-16(3)31)22(27(39-21)38-18-11-9-17(34-4)10-12-18)28-25(32)19-7-5-6-8-20(19)26(28)33/h5-12,21-24,27H,13H2,1-4H3/t21-,22-,23-,24-,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKSPBIYKEHIGHE-XMPCBSOPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC2=CC=C(C=C2)OC)N3C(=O)C4=CC=CC=C4C3=O)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=CC=C(C=C2)OC)N3C(=O)C4=CC=CC=C4C3=O)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H27NO11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60458947 | |

| Record name | 4-Methoxyphenyl 3,4,6-tri-O-acetyl-2-deoxy-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60458947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

541.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138906-41-9 | |

| Record name | 4-Methoxyphenyl 3,4,6-tri-O-acetyl-2-deoxy-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60458947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.